molecular formula C13H20Cl2N2O2 B573857 Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride CAS No. 168210-69-3

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride

Cat. No.: B573857
CAS No.: 168210-69-3
M. Wt: 307.215
InChI Key: CVHILGWAVWMVLB-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C13H18N2O2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Amination: The amino group is introduced through a reductive amination process.

    Esterification: The carboxylate group is esterified using methanol and an acid catalyst.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the ester with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate: The non-dihydrochloride form of the compound.

    1-Benzyl-3-aminopyrrolidine: A related compound with a similar pyrrolidine structure.

    3-Amino-1-benzylpyrrolidine-3-carboxylate: Another derivative with slight structural variations.

Uniqueness

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical.

Properties

IUPAC Name

methyl 3-amino-1-benzylpyrrolidine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11;;/h2-6H,7-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHILGWAVWMVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659689
Record name Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168210-69-3
Record name Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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